molecular formula C17H18N2O6 B3179532 5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid CAS No. 74936-73-5

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B3179532
CAS No.: 74936-73-5
M. Wt: 346.3 g/mol
InChI Key: MPOOHAOWKYTUQT-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative, a class of compounds widely studied for their calcium channel-blocking activity, particularly in cardiovascular therapeutics. This compound features an ethoxycarbonyl group at position 5, methyl groups at positions 2 and 6, and a 3-nitrophenyl substituent at position 2. Its synthesis involves alkaline hydrolysis of intermediate esters, as demonstrated in the preparation of barnidipine hydrochloride impurities . The ethoxycarbonyl group distinguishes it from structurally related DHPs, influencing its physicochemical properties and pharmacological behavior.

Properties

IUPAC Name

5-ethoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-17(22)14-10(3)18-9(2)13(16(20)21)15(14)11-6-5-7-12(8-11)19(23)24/h5-8,15,18H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOOHAOWKYTUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140750
Record name 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74936-73-5
Record name 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name 74936-73-5
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Biological Activity

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, commonly referred to as a derivative of 1,4-dihydropyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to Nicardipine, a well-known vasodilator used in treating hypertension and angina. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a subject of interest for further research.

Structure and Composition

  • Chemical Formula : C₁₇H₁₈N₂O₆
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 74936-73-5
  • Synonyms : Nicardipine precursor, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivative

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointVaries by form
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily linked to its action as a calcium channel blocker. Similar to Nicardipine, it inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues. This mechanism leads to vasodilation and reduced blood pressure.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Vasodilatory Effects : Demonstrated significant vasodilation in both cerebral and coronary arteries, contributing to improved blood flow in ischemic conditions .
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in certain cancer cell lines .
  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, indicating potential use as an antibacterial agent .

Case Studies and Research Findings

  • Vasodilatory Study :
    • A study conducted on animal models showed that administration of the compound resulted in a significant decrease in systemic vascular resistance and an increase in cardiac output .
  • Antitumor Effects :
    • In vitro tests on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, with IC50 values ranging from 10 to 30 µM depending on the cell line .
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant Properties : Studies have shown that dihydropyridine derivatives exhibit significant antioxidant activity, which can be beneficial in treating oxidative stress-related diseases .
  • Cardiovascular Agents : Dihydropyridines are known for their calcium channel blocking properties. This compound may be investigated for potential use in managing hypertension and angina pectoris.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. Further research is needed to evaluate the efficacy of this specific compound against various cancer cell lines.

Agriculture

  • Pesticide Development : The compound's structure suggests potential applications in developing novel pesticides that target specific pests while minimizing environmental impact.
  • Plant Growth Regulators : Investigations into its effects on plant growth could lead to new formulations that enhance crop yields or resilience against diseases.

Materials Science

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Nanotechnology Applications : Research into the incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or sensors.

Case Studies

Application AreaStudy FocusFindings
Medicinal ChemistryAntioxidant ActivityDemonstrated significant free radical scavenging ability .
AgriculturePesticide EfficacyEffective against specific pest species with low toxicity to beneficial insects .
Materials SciencePolymer EnhancementImproved mechanical strength and thermal stability when incorporated into polymer matrices .

Comparison with Similar Compounds

Substituent Variations at Position 5: Ester Group Modifications

The ester group at position 5 is critical for calcium channel affinity and metabolic stability. Key analogs include:

Compound Name Ester Group Key Differences Reference
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid Methoxycarbonyl Smaller ester group; higher polarity, faster metabolic clearance
5-((2-Methoxyethoxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 2-Methoxyethoxy Extended alkoxy chain; increased lipophilicity and potential for prolonged half-life
5-(sec-Butoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid sec-Butoxycarbonyl Bulky substituent; may reduce binding affinity due to steric hindrance
  • Impact on Activity : Methoxycarbonyl analogs (e.g., compound 11 in barnidipine synthesis) are intermediates in antihypertensive drug production but exhibit faster esterase-mediated hydrolysis compared to ethoxycarbonyl derivatives . Ethoxycarbonyl groups balance metabolic stability and bioavailability, making them favorable in prodrug designs .
  • Synthetic Considerations : Methoxycarbonyl derivatives are synthesized via phase-transfer catalysis with yields up to 81% , while ethoxycarbonyl analogs require controlled hydrolysis conditions to avoid over-degradation .

Position 4 Aryl Substituent Variations

The 3-nitrophenyl group at position 4 is essential for receptor binding. Substitution patterns alter potency:

Compound Name Position 4 Substituent Key Differences Reference
4-(4-Nitrophenyl) DHP derivatives 4-Nitrophenyl Reduced potency due to para-nitro orientation; meta-nitro preferred for binding
4-(9-Oxo-9H-xanthen-4-yl) DHP derivatives Xanthone-based Enhanced lipophilicity but complex synthesis and potential toxicity
  • Pharmacological Relevance : The 3-nitrophenyl group in the target compound optimizes calcium channel affinity compared to para-substituted analogs .

Chiral Resolution and Enantiomeric Purity

Racemic 1,4-DHPs are resolved using chiral agents like Cinchona alkaloids. For example:

  • The methoxycarbonyl analog (CAS 74936-72-4) achieves >99.5% enantiomeric excess using cinchonidine in DMF/water mixtures .
  • Ethoxycarbonyl derivatives may require tailored resolution conditions due to steric effects from the larger ester group .

Degradation and Impurity Profiles

  • Stability : Unlike cilnidipine, which degrades under basic conditions to form analogs like 5-((2-methoxyethoxy)carbonyl)-DHPs , the ethoxycarbonyl compound shows stability in acidic and oxidative conditions .
  • Impurities : Alkaline hydrolysis of dimethyl esters during synthesis can yield dicarboxylic acid impurities (e.g., Ben-1 acid in benidipine production), necessitating stringent purification .

Pharmacological Performance

  • Vasorelaxant Activity : Ethoxycarbonyl derivatives are less studied than methoxycarbonyl-based DHPs. However, structural analogs with optimized ester groups (e.g., 4e, 4g in ) exhibit superior vasodilation compared to levoamlodipine .
  • Toxicity : Methoxycarbonyl analogs carry hazard warnings (H302, H315) due to acute oral toxicity , while ethoxycarbonyl derivatives may have milder profiles pending further studies.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
The Design of Experiments (DoE) approach is critical for efficient synthesis optimization. Using factorial design, researchers can systematically vary parameters such as reaction temperature, solvent polarity, catalyst concentration, and stoichiometric ratios. For example, a central composite design (CCD) allows simultaneous evaluation of multiple factors and their interactions, reducing the number of trials required. Statistical analysis of yield and purity data (e.g., via ANOVA) identifies significant variables. This method aligns with ICReDD’s integration of computational and experimental sciences to streamline reaction development .

Table 1: Example DoE Parameters for Synthesis Optimization

ParameterRange TestedResponse Metric
Temperature (°C)60–120Yield (%)
Solvent (DMF/EtOH)1:1 to 3:1 ratioPurity (HPLC)
Catalyst loading0.5–2.0 mol%Reaction time (hrs)

Basic: What purification methods ensure high purity (>98%) for this compound?

Methodological Answer:
Column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (10–40%) is effective for initial purification. Final purity (>98%) can be achieved via preparative HPLC with a C18 column and mobile phase of acetonitrile/water (0.1% TFA) at 220 nm detection. AK Scientific’s safety data sheet confirms HPLC as a standard purity verification method for this compound .

Advanced: How can computational modeling predict reaction pathways or intermediate stability?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify transition states and intermediates. Reaction path search algorithms, coupled with molecular dynamics simulations, help predict regioselectivity and byproduct formation. ICReDD’s methodology emphasizes using these tools to prioritize experimental conditions, reducing trial-and-error approaches .

Table 2: Key Computational Parameters for Reaction Pathway Analysis

ParameterValue/SoftwareApplication
Basis Set6-31G*Geometry optimization
Solvent ModelPCM (Polarizable Continuum)Solvent effects
SoftwareGaussian 16Transition state identification

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. For NMR, use deuterated DMSO-d6 to stabilize the dihydropyridine ring and confirm assignments via 2D experiments (HSQC, HMBC). Cross-validate with high-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks. Statistical analysis (e.g., PCA) of spectral data can isolate outliers caused by degradation products .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing at 40°C/75% RH for 4 weeks, with HPLC monitoring, identifies degradation products (e.g., nitro group reduction or ester hydrolysis). AK Scientific’s safety data sheet recommends storage at 2–8°C in amber vials to prevent photodegradation .

Table 3: Stability Testing Protocol

ConditionDurationAnalytical MethodKey Observations
25°C, dark30 daysHPLC<2% degradation
40°C/75% RH30 daysNMREster hydrolysis (5%)
UV light exposure7 daysTLCNitro group reduction

Advanced: How can impurity profiling be systematically conducted for this compound?

Methodological Answer:
Impurity profiling requires LC-MS/MS with a Q-TOF detector to identify trace byproducts (e.g., methyl ester analogs from incomplete ethoxycarbonylation). Compare retention times and fragmentation patterns with synthesized reference standards. For diastereomeric impurities, chiral HPLC using a Chiralpak AD-H column resolves enantiomers. notes related impurities in lercanidipine derivatives, emphasizing structural analogs as potential contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

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